[3-(4-Nitrophenyl)aziridin-2-yl]methanol
Description
Overview of [3-(4-Nitrophenyl)aziridin-2-yl]methanol
[3-(4-Nitrophenyl)aziridin-2-yl]methanol represents a distinctive member of the aziridine class of heterocyclic compounds, characterized by its unique combination of structural features that contribute to its chemical reactivity and potential applications. The compound is officially catalogued under the Chemical Abstracts Service number 1858242-57-5 and is recognized by multiple synonyms including MFCD28505145, ALBB-028845, and AKOS025141878. The molecular structure encompasses a three-membered aziridine ring bearing a 4-nitrophenyl substituent at the 3-position and a hydroxymethyl group at the 2-position, creating a complex stereochemical environment that has attracted considerable research attention.
The compound's International Union of Pure and Applied Chemistry condensed notation H-DL-Azi(Ph(4-NO2))(Ph(4-NO2))-ol provides insight into its structural complexity, while its SMILES representation C1=CC(=CC=C1C2C(N2)CO)N+[O-] offers a computational framework for understanding its connectivity. The presence of the nitro group introduces electron-withdrawing characteristics that significantly influence the reactivity profile of the aziridine ring, while the primary alcohol functionality provides additional sites for chemical modification and derivatization.
Crystallographic studies have revealed that the compound readily forms a monohydrate structure, represented as C9H10N2O3·H2O, which exhibits enhanced stability compared to the anhydrous form. This hydration tendency reflects the compound's hygroscopic nature and provides important considerations for its storage, handling, and synthetic applications. The formation of the monohydrate appears to be particularly favored when crystallization occurs from methanol-ethyl acetate solutions, with the resulting crystals maintaining stability in ambient atmospheric conditions for extended periods.
Historical Context and Discovery
The broader context of aziridine chemistry traces its origins to 1888 when the German chemist Siegmund Gabriel first discovered the parent aziridine compound, establishing the foundation for an entire class of nitrogen-containing heterocycles. This pioneering work opened new avenues in heterocyclic chemistry and laid the groundwork for the subsequent development of numerous aziridine derivatives, including the compound under examination. However, the earliest proposed assignment of an aziridine structure actually dates to 1875 by Sabaneyev, although this initial identification was later proven incorrect.
The specific synthesis and characterization of [3-(4-Nitrophenyl)aziridin-2-yl]methanol emerged from more recent synthetic methodology developments, particularly the advancement of stereoselective aziridine synthesis techniques. The compound has been prepared using sophisticated four-step synthetic protocols developed by Madesclaire and colleagues, starting from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as the initial substrate. This synthetic approach represents a significant advancement in the preparation of optically pure aziridine derivatives and demonstrates the evolution of synthetic organic chemistry toward more precise stereochemical control.
The creation date of the compound in chemical databases is recorded as April 28, 2015, with subsequent modifications documented as recently as May 24, 2025, indicating ongoing research interest and continuous refinement of understanding regarding this molecule. This timeline reflects the relatively recent emergence of this specific compound within the broader historical context of aziridine chemistry, highlighting its position as a product of modern synthetic methodology rather than classical organic synthesis.
Significance in Heterocyclic and Aziridine Chemistry
[3-(4-Nitrophenyl)aziridin-2-yl]methanol occupies a significant position within heterocyclic chemistry due to its incorporation of multiple structurally important features that exemplify key principles of three-membered ring reactivity. Aziridines, as the smallest nitrogen-containing heterocycles, exhibit exceptional ring strain with bond angles of approximately 60 degrees, substantially less than the standard tetrahedral angle of 109.5 degrees. This geometric constraint results in significant angle strain similar to that observed in cyclopropanes and epoxides, conferring unique reactivity patterns that distinguish aziridines from their larger ring homologs.
The compound's significance extends beyond its structural characteristics to encompass its role as a versatile synthetic intermediate. The ring strain inherent in the aziridine system provides a thermodynamic driving force for ring-opening reactions, enabling the construction of diverse nitrogen-containing molecules through nucleophilic attack. The presence of the 4-nitrophenyl substituent introduces additional electronic effects that modulate the reactivity of the aziridine ring, creating opportunities for regioselective transformations that can be exploited in synthetic applications.
Recent advances in aziridine chemistry have highlighted the importance of ring-opening annulation reactions, which have emerged as powerful tools for constructing complex heterocyclic frameworks. The unique combination of functional groups present in [3-(4-Nitrophenyl)aziridin-2-yl]methanol positions it as an ideal substrate for such transformations, potentially enabling access to sophisticated nitrogen-containing architectures that would be challenging to prepare through alternative synthetic routes. The compound's dual functionality, combining the reactive aziridine core with both aromatic and alcohol substituents, provides multiple handles for chemical manipulation and derivatization.
Scope and Objectives of the Review
This comprehensive analysis aims to provide an authoritative examination of [3-(4-Nitrophenyl)aziridin-2-yl]methanol from multiple perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and broader significance within the context of modern organic chemistry. The review synthesizes current understanding of this compound while identifying areas where additional research could enhance our knowledge of its chemical behavior and potential applications.
The primary objective involves establishing a detailed profile of the compound's structural characteristics, drawing upon crystallographic data, computational modeling results, and experimental observations to construct a comprehensive picture of its molecular architecture. Particular attention will be devoted to understanding the stereochemical features that define the compound's three-dimensional structure and their implications for chemical reactivity and biological activity.
A secondary objective focuses on examining the synthetic methodologies that enable access to this compound, with emphasis on understanding the mechanistic principles that govern its formation and the factors that influence the efficiency and selectivity of its preparation. The analysis will consider both established synthetic protocols and emerging methodologies that might offer improved approaches to compound synthesis or enable the preparation of related derivatives with modified properties.
The review will also address the compound's position within the broader landscape of aziridine chemistry, examining how its unique structural features contribute to our understanding of three-membered ring reactivity and the principles that govern heterocyclic chemistry more generally. This perspective will include consideration of structure-activity relationships that connect molecular architecture to chemical behavior, providing insights that may inform the design of related compounds with targeted properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H10N2O3 | |
| Molecular Weight | 194.19 g/mol | |
| Chemical Abstracts Service Number | 1858242-57-5 | |
| International Union of Pure and Applied Chemistry Name | [3-(4-nitrophenyl)aziridin-2-yl]methanol | |
| InChI Key | WPEJVIRQAAQCFW-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1C2C(N2)CO)N+[O-] | |
| Physical State | Crystalline solid (monohydrate) | |
| Stereochemistry | (2R,3R) configuration | |
| Database Creation Date | April 28, 2015 | |
| Last Modification Date | May 24, 2025 |
Properties
IUPAC Name |
[3-(4-nitrophenyl)aziridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJVIRQAAQCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Involving Aziridine Derivatives and Nitrobenzaldehyde
- Starting Materials : Aziridine derivatives and nitrobenzaldehyde.
- Reaction Conditions : The reaction typically involves the condensation of aziridine derivatives with nitrobenzaldehyde in the presence of a catalyst or under specific conditions to facilitate the formation of the desired compound.
- Purification : The product can be purified using techniques such as column chromatography or recrystallization.
Method Developed by Madesclaire et al.
This method involves a four-step synthesis starting from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
- Step 1 : Synthesis of the starting material.
- Step 2-4 : Conversion of the starting material into the desired aziridine derivative through a series of chemical transformations.
- Purification : The final product can be obtained as a monohydrate by slow evaporation of a methanol-ethyl acetate solution.
Research Findings and Applications
Research on [3-(4-Nitrophenyl)aziridin-2-yl]methanol is limited, but its structure suggests potential applications in organic synthesis and as a precursor for more complex molecules. The presence of the nitro group and the aziridine ring offers opportunities for further functionalization through various chemical reactions.
Data Tables
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1858242-57-5 |
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | [3-(4-nitrophenyl)aziridin-2-yl]methanol |
Table 2: Synthesis Conditions
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| General | Aziridine derivatives, nitrobenzaldehyde | Varies | Varies |
| Madesclaire et al. | (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | Four-step synthesis | Not specified |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Nitrophenyl)aziridin-2-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product of this reaction is often a nitro-substituted aziridine derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring opens up to form various substituted products. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Nitro-substituted aziridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in DNA, making it a potential candidate for anticancer drug development. Studies have shown that compounds with aziridine structures can act as DNA alkylating agents, disrupting cancer cell proliferation .
Case Study : Research indicates that derivatives of [3-(4-Nitrophenyl)aziridin-2-yl]methanol exhibit cytotoxic effects against various cancer cell lines. For example, the compound has been tested for its ability to inhibit cell growth in human breast cancer cells, demonstrating significant potential as a chemotherapeutic agent .
Organic Synthesis
Building Block for Complex Molecules : [3-(4-Nitrophenyl)aziridin-2-yl]methanol serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various transformations, including nucleophilic substitutions and cycloadditions.
Data Table: Synthetic Routes Involving [3-(4-Nitrophenyl)aziridin-2-yl]methanol
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Amino derivatives |
| Cycloaddition | Thermal or photochemical | Dihydropyrans |
| Ring-opening Reaction | Acidic conditions | Alcohols or amines |
Materials Science
Polymerization Agent : The compound can be utilized in the synthesis of polymers due to its ability to undergo ring-opening polymerization. This property is particularly useful in creating materials with specific mechanical properties or functionalities.
Case Study : Research has demonstrated that incorporating [3-(4-Nitrophenyl)aziridin-2-yl]methanol into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of [3-(4-Nitrophenyl)aziridin-2-yl]methanol involves its ability to form covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the aziridine ring, which is highly strained and thus more reactive. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent adducts. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Aziridine vs. Pyrrolidine Derivatives
- Aziridin-2-yl Methanol ([3-(4-Nitrophenyl)aziridin-2-yl]methanol): Ring Strain: The three-membered aziridine ring introduces significant ring strain, enhancing reactivity in nucleophilic ring-opening reactions compared to larger heterocycles. Chiral Discrimination: Exhibits superior enantiodiscrimination in ¹H NMR (ΔΔδ = 0.079–0.140 ppm for α-H and OCH₃ protons) compared to (S)-diphenyl(pyrrolidin-2-yl)methanol (ΔΔδ = 0.003–0.076 ppm), attributed to its compact stereochemical environment .
- Pyrrolidin-2-yl Methanol: The five-membered pyrrolidine ring lacks ring strain, leading to lower reactivity and reduced chiral discrimination ability .
Substituent Effects
- 4-Nitrophenyl Group: The electron-withdrawing nitro group enhances electrophilicity of the aziridine ring, facilitating reactions with nucleophiles.
- Hydroxymethyl Group: The –CH₂OH substituent enables hydrogen bonding, critical for stabilizing crystal structures and influencing solubility. For example, 2-(3-Nitrophenyl)ethanol () lacks the aziridine ring but shares a nitroaromatic-hydroxyl motif, resulting in distinct solubility profiles due to differences in hydrogen-bonding capacity .
Reactivity Trends
- Aziridines : Prone to regioselective ring-opening with nucleophiles (e.g., amines, thiols) due to ring strain. For example, γ-aziridinyl ketones () are synthesized via Grignard additions to Weinreb amides, leveraging aziridine’s electrophilicity .
- Epoxides : More reactive than aziridines in hydrolysis but less versatile in stereoselective functionalization .
Physical and Chemical Properties
Biological Activity
[3-(4-Nitrophenyl)aziridin-2-yl]methanol is a compound of significant interest due to its biological activity, particularly in the fields of antimicrobial and anticancer research. The aziridine structure, combined with the nitrophenyl group, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for [3-(4-Nitrophenyl)aziridin-2-yl]methanol is , and it features an aziridine ring with a nitrophenyl substituent. The presence of the nitro group is believed to enhance its biological properties, particularly its ability to interact with biological macromolecules.
The biological activity of [3-(4-Nitrophenyl)aziridin-2-yl]methanol is primarily attributed to its alkylating properties , which can modify DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells. Aziridines are known for their ability to form covalent bonds with nucleophilic sites in biomolecules, which is a key mechanism by which they exert their pharmacological effects .
Biological Activity Overview
- Antimicrobial Activity :
- Research indicates that [3-(4-Nitrophenyl)aziridin-2-yl]methanol exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness stems from its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in cell division.
- Anticancer Activity :
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of [3-(4-Nitrophenyl)aziridin-2-yl]methanol on human cancer cell lines, researchers found that the compound induced apoptosis in a dose-dependent manner. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of [3-(4-Nitrophenyl)aziridin-2-yl]methanol against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.
Data Tables
| Biological Activity | IC50/MIC Values | Target Organisms/Cell Lines |
|---|---|---|
| Anticancer | IC50 < 10 µM | Human breast cancer (MCF-7), lung cancer (A549) |
| Antimicrobial | MIC 32 µg/mL | Staphylococcus aureus, Escherichia coli |
Q & A
What are the common synthetic routes for [3-(4-Nitrophenyl)aziridin-2-yl]methanol?
Level: Basic
Methodological Answer:
The compound is synthesized via stereoselective routes. One approach involves cyclization of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol under acidic conditions to form the aziridine ring . Another method employs Sharpless asymmetric epoxidation of precursor epoxides, followed by aziridine ring closure, yielding enantiomers with specific rotations ([α]D²⁰ +44 and -46 in methanol) . Key steps include:
- Reaction Monitoring: HPLC analysis to confirm hydrolysis completion .
- Purification: Chiral column chromatography (n-hexane/isopropanol, 80:20) for enantiomer separation .
How is the crystal structure of [3-(4-Nitrophenyl)aziridin-2-yl]methanol determined?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include:
| Crystal Data | Values | Source |
|---|---|---|
| Space group | P2₁ | |
| Unit cell (Å, °) | a = 6.3064, b = 5.4695, c = 14.6481, β = 94.303 | |
| Resolution (θ range) | 5.1–26.3° | |
| Refinement software | SHELXL (R factor = 0.035) | |
| Key Observations: |
- Shortened C–C bonds (1.487 Å) and pyramidal nitrogen geometry .
- Hydrogen-bonded chains (N–H⋯O) stabilize the structure .
How can enantiomers of this compound be resolved, and how is the absolute configuration confirmed?
Level: Advanced
Methodological Answer:
- Resolution: Chiral HPLC with a hexane/isopropanol mobile phase .
- Configuration Confirmation:
- Optical Rotation: Specific rotations ([α]D²⁰ +44 and -46) correlate with R,R and S,S configurations .
- NMR Spectroscopy: Distinct splitting patterns in chiral solvents (e.g., DMSO-d₆) differentiate enantiomers .
- X-ray Anomalous Dispersion: SHELXL refinement using Flack parameter to assign absolute configuration .
What intermolecular interactions stabilize the crystal lattice?
Level: Advanced
Methodological Answer:
The crystal packing is stabilized by:
- Hydrogen Bonds: Infinite chains via N1–H1⋯O5 interactions (2.86 Å) .
- NO₂⋯π Interactions: Nitro groups interact with aromatic ring centroids (3.539 Å) .
- Water-Mediated Networks: O1w forms four H-bonds, creating hydrophilic channels .
Implications: These interactions influence solubility and crystallization behavior, critical for polymorph screening.
How to address discrepancies in NMR data due to tautomerism or solvent effects?
Level: Advanced
Methodological Answer:
- Solvent Selection: Use deuterated solvents (e.g., DMSO-d₆ vs. methanol-d₄) to observe tautomeric shifts. For example, hydroxyl proton signals vary between δ 4.74 (DMSO) and δ 3.75 (acetone) .
- Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering) by analyzing line broadening at low temperatures.
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of protons .
What computational methods predict the reactivity of the aziridine ring?
Level: Advanced
Methodological Answer:
- DFT Calculations: Analyze bond lengths (e.g., C–N = 1.478 Å vs. normal 1.46 Å) to predict ring strain and nucleophilic attack sites .
- Molecular Electrostatic Potential (MEP): Identify electrophilic regions (e.g., aziridine nitrogen) for alkylation reactions.
- MD Simulations: Model hydrolysis pathways in aqueous environments to study stability .
What biological applications are suggested by related aziridine derivatives?
Level: Advanced
Methodological Answer:
While direct studies on this compound are limited, structurally related aziridines show:
- Antitumor Activity: Mitomycin C analogs exploit alkylation of DNA .
- Antibiotic Properties: Dibenzyl aziridine-2,3-dicarboxylates inhibit bacterial growth .
Research Design: - SAR Studies: Modify the nitro group or hydroxyl position to optimize bioactivity.
- In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
